molecular formula C11H12BrFO2 B13319325 3-Bromo-4-[(2-fluorophenyl)methoxy]oxolane

3-Bromo-4-[(2-fluorophenyl)methoxy]oxolane

Cat. No.: B13319325
M. Wt: 275.11 g/mol
InChI Key: CSDQKJXQAFFATG-UHFFFAOYSA-N
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Description

3-Bromo-4-[(2-fluorophenyl)methoxy]oxolane is an organic compound with the molecular formula C11H12BrFO2 This compound is characterized by the presence of a bromine atom, a fluorophenyl group, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(2-fluorophenyl)methoxy]oxolane typically involves the reaction of 3-bromo-4-hydroxyoxolane with 2-fluorobenzyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(2-fluorophenyl)methoxy]oxolane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles.

    Oxidation: The oxolane ring can be oxidized to form corresponding lactones.

    Reduction: The compound can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and methoxy derivatives.

    Oxidation: Products include lactones and carboxylic acids.

    Reduction: Products include alcohols and alkanes.

Scientific Research Applications

3-Bromo-4-[(2-fluorophenyl)methoxy]oxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(2-fluorophenyl)methoxy]oxolane involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methoxybenzaldehyde
  • 4-Bromo-2-methoxybenzaldehyde
  • 3-Phenylpropionic acid, 2-bromo-4-fluorophenyl ester

Uniqueness

3-Bromo-4-[(2-fluorophenyl)methoxy]oxolane is unique due to the presence of both a bromine atom and a fluorophenyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific research applications.

Properties

Molecular Formula

C11H12BrFO2

Molecular Weight

275.11 g/mol

IUPAC Name

3-bromo-4-[(2-fluorophenyl)methoxy]oxolane

InChI

InChI=1S/C11H12BrFO2/c12-9-6-14-7-11(9)15-5-8-3-1-2-4-10(8)13/h1-4,9,11H,5-7H2

InChI Key

CSDQKJXQAFFATG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)Br)OCC2=CC=CC=C2F

Origin of Product

United States

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